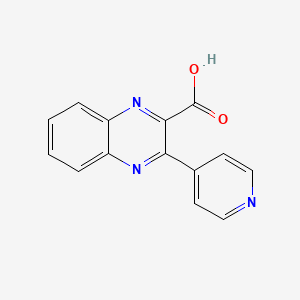

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid

Description

Properties

IUPAC Name |

3-pyridin-4-ylquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c18-14(19)13-12(9-5-7-15-8-6-9)16-10-3-1-2-4-11(10)17-13/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTAUZJFAFPTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C(=O)O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Approach

Starting Materials : The synthesis could start with a pyridine-based diamine (e.g., 4-pyridin-4-yl-1,2-diaminobenzene) and a dicarbonyl compound like oxalic acid or its derivatives to introduce the carboxylic acid group.

Reaction Conditions : The reaction typically occurs under acidic conditions, with solvents like acetic acid or water being used. High temperatures (around 200-250°C) may be required for efficient condensation.

Catalysts and Additives : Some reactions might benefit from catalysts or additives to enhance yields or selectivity.

Specific Synthesis Route

Given the lack of specific literature on this compound, a hypothetical synthesis route could be proposed based on similar quinoxaline syntheses:

- Step 1 : Synthesis of the pyridine-based diamine.

- Step 2 : Condensation reaction with a dicarbonyl compound under acidic conditions.

Analysis of Reaction Conditions

Temperature and Time

- Temperature : High temperatures (e.g., 230°C) are often used for quinoxaline syntheses to facilitate the condensation reaction.

- Time : Reaction times can vary from a few minutes to several hours, depending on the specific conditions and desired yield.

Solvents and Catalysts

- Solvents : Acetic acid, water, or a mixture of both are commonly used solvents.

- Catalysts : The inherent acidity of some starting materials (like 3,4-diaminobenzoic acid) can catalyze the reaction.

Yield and Purity

The yield of quinoxaline derivatives can vary significantly based on reaction conditions. For example, yields of around 70-80% are reported for similar quinoxaline syntheses under optimized conditions. Purity is typically achieved through recrystallization or chromatographic methods.

Data Table: General Synthesis Conditions for Quinoxaline Derivatives

| Compound | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| 2,3-Diarylquinoxaline Carboxylic Acids | Diaminobenzoic acid, benzil derivatives | 5% HOAc or water | 230 | 10 min | 75-80 |

| 2-Quinoxalinecarboxylic Acid Derivatives | o-Phenylenediamine, dicarbonyl compounds | Anhydrous pyridine | Room temperature | Several hours | Variable |

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines and pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: The compound is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application, but common targets include DNA, proteins, and cellular membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methylquinoxaline-2-carboxylic Acid 4-Oxide Monohydrate

- Structure : Differs by replacing the pyridinyl group with a methyl substituent and introducing a 4-oxide group.

- Properties: The 4-oxide group increases polarity, enhancing solubility in polar solvents compared to the non-oxidized quinoxaline derivative. The methyl group may reduce steric hindrance but decrease π-π interaction strength .

- Applications : Likely used in crystallography studies (as evidenced by its inclusion in Acta Crystallographica), whereas the pyridinyl variant may have broader medicinal chemistry applications.

2-(Pyridin-4-yl)quinoline-4-carboxylic Acid

- Structure: Substitutes the quinoxaline core with a quinoline ring, altering electronic properties.

- Molecular Weight : Similar (~251–265 g/mol range inferred).

- Properties: Quinoline’s larger aromatic system may increase lipophilicity, affecting membrane permeability in biological systems. The carboxylic acid at position 4 (vs. position 2 in the target compound) modifies binding interactions with target proteins .

- Applications: Potential use in kinase inhibition or antimicrobial agents, distinct from quinoxaline derivatives’ roles in DNA intercalation.

Other Carboxylic Acid Derivatives

- 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (): A pyrimidine-based analog with chlorine and methyl groups.

- Trifluoromethyl-Substituted Analogs (e.g., 1314894-12-6 in ): The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating pyridinyl group in the target compound. This impacts reactivity in nucleophilic substitution reactions .

Comparative Data Table

Research Findings and Limitations

- Electronic Effects: The pyridinyl group in the target compound enhances electron density, favoring interactions with electron-deficient targets, whereas quinoline derivatives exhibit broader aromaticity for hydrophobic binding .

- Toxicity Data: Limited toxicological information is available for most analogs. For example, 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone () lacks thorough toxicity studies, highlighting a common gap in safety profiles of novel heterocycles .

- Synthetic Challenges : The trifluoromethyl-substituted analogs () require specialized fluorination techniques, whereas the target compound’s synthesis may involve simpler coupling reactions .

Biological Activity

3-Pyridin-4-yl-quinoxaline-2-carboxylic acid is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a quinoxaline core with a pyridine ring and a carboxylic acid group. Its unique structure contributes to its diverse biological activities.

| Property | Description |

|---|---|

| IUPAC Name | 3-pyridin-4-ylquinoxaline-2-carboxylic acid |

| Molecular Formula | C14H9N3O2 |

| Molecular Weight | 253.24 g/mol |

| CAS Number | 1535966-91-6 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For instance, a study reported that derivatives of quinoxaline compounds, including this compound, showed potent antiproliferative activity against HeLa and K562 cell lines with IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : By scavenging free radicals, the compound may protect normal cells from oxidative stress associated with cancer progression.

Study on Anticancer Activity

In a preclinical study, this compound was evaluated for its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.126 | Induction of apoptosis |

| SMMC-7721 | 0.071 | Inhibition of tubulin polymerization |

| K562 | 0.164 | Cell cycle arrest at G2/M phase |

This data underscores the compound's potential as a lead structure for developing new anticancer agents .

Study on Antimicrobial Effects

Another study focused on the antimicrobial activity of the compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that this compound has promising antibacterial properties, particularly against Gram-negative bacteria.

Future Directions

Given its diverse biological activities, further research is warranted to explore the therapeutic potential of this compound. Future studies should focus on:

- Mechanistic Studies : Elucidating the exact pathways through which the compound exerts its effects.

- In Vivo Studies : Evaluating efficacy and safety in animal models.

- Structural Modifications : Synthesizing analogs to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Pyridin-4-yl-quinoxaline-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves condensation reactions between pyridine and quinoxaline precursors, followed by cyclization. For example, analogous compounds are synthesized using α-acetyl-N-arylhydrazonoyl chlorides and diaminocarboxylate intermediates under reflux in ethanol with triethylamine as a base. Catalysts like palladium or copper and solvents such as DMF or toluene may optimize yield . Key steps include nucleophilic addition, cyclocondensation, and purification via recrystallization or chromatography.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to confirm proton/carbon environments and substituent positions.

- IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).

- Mass spectrometry (MS) for molecular weight validation.

- HPLC with UV detection to assess purity (>95% recommended for biological assays).

- X-ray crystallography (if crystalline) for absolute structural confirmation .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in a tightly sealed container in a dry, ventilated area away from oxidizers. Monitor for decomposition (e.g., CO or NOx release) .

- Emergency protocols : For spills, use inert absorbents (e.g., sand). In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

- Variable screening : Test solvents (DMF vs. toluene), catalysts (Pd vs. Cu), and temperatures (reflux vs. room temperature) using Design of Experiments (DoE).

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify bottlenecks (e.g., slow cyclization steps).

- Workflow adjustments : Introduce microwave-assisted synthesis for faster reaction times or flow chemistry for scalability .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), compound purity, and assay protocols (e.g., MIC vs. IC50).

- Mechanistic studies : Use RNA sequencing or proteomics to identify target pathways.

- Orthogonal validation : Confirm activity in 3D cell cultures or animal models to rule out false positives from 2D assays .

Q. What strategies are effective in studying the compound's interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.

- Molecular docking : Use software like AutoDock to predict binding poses with target proteins (e.g., kinase domains).

- Mutagenesis : Validate binding sites by introducing point mutations in recombinant proteins .

Q. How to address stability issues under different storage conditions (e.g., hydrolysis or oxidation)?

- Methodological Answer :

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC.

- Formulation : Use lyophilization or inert atmospheres (argon) to prevent hydrolysis/oxidation.

- Additives : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in stock solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.